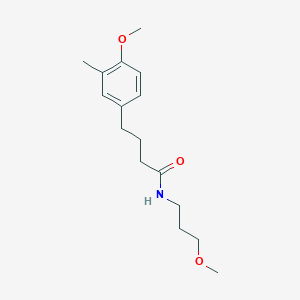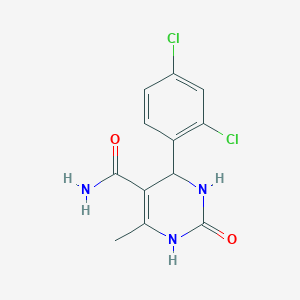![molecular formula C11H15NO2S2 B5014689 N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide](/img/structure/B5014689.png)
N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide, also known as SB-216763, is a selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 has been shown to have therapeutic potential in a number of disease states, including Alzheimer's disease, diabetes, and cancer.
Mécanisme D'action
N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to a reduction in the activity of GSK-3.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by this compound has been shown to have a number of biochemical and physiological effects. These include the regulation of glycogen metabolism, cell cycle progression, and gene expression. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide is its selectivity for GSK-3, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of GSK-3.
Orientations Futures
There are a number of potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide. One area of interest is the development of more potent inhibitors of GSK-3, which may have greater therapeutic potential. In addition, research is needed to better understand the specific downstream targets of GSK-3 inhibition, which may provide insights into its therapeutic applications. Finally, the potential use of this compound in combination with other therapeutic agents should be explored, as this may enhance its efficacy in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide involves a multi-step process that begins with the reaction of 2-bromo-5-chlorothiophene with bicyclo[2.2.1]hept-2-ene in the presence of a palladium catalyst. This reaction forms the bicyclo[2.2.1]hept-2-yl-2-thiophene intermediate, which is then reacted with sulfonamide in the presence of sodium hydride to form this compound.
Applications De Recherche Scientifique
N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its use in the treatment of Alzheimer's disease. Studies have shown that inhibition of GSK-3 can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This compound has also been studied for its potential use in the treatment of diabetes, as inhibition of GSK-3 can improve insulin sensitivity.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c13-16(14,11-2-1-5-15-11)12-10-7-8-3-4-9(10)6-8/h1-2,5,8-10,12H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJYOUXNAXFARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-(2-biphenylyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5014613.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5014642.png)

![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5014649.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B5014652.png)
![N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5014658.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5014662.png)
![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)


![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5014675.png)

![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5014705.png)